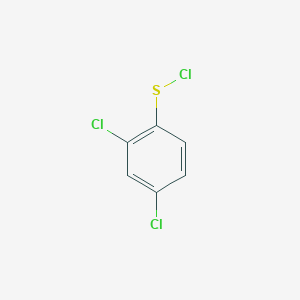

2,4-Dichlorobenzenesulfenyl chloride

CAS No.: 38064-02-7

Cat. No.: VC14264245

Molecular Formula: C6H3Cl3S

Molecular Weight: 213.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38064-02-7 |

|---|---|

| Molecular Formula | C6H3Cl3S |

| Molecular Weight | 213.5 g/mol |

| IUPAC Name | (2,4-dichlorophenyl) thiohypochlorite |

| Standard InChI | InChI=1S/C6H3Cl3S/c7-4-1-2-6(10-9)5(8)3-4/h1-3H |

| Standard InChI Key | OAYOLVJSPVSUJU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)SCl |

Introduction

Structural and Chemical Identity of 2,4-Dichlorobenzenesulfonyl Chloride

Molecular Characteristics

2,4-Dichlorobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C₆H₃Cl₃O₂S and a molecular weight of 245.50 g/mol . Its structure consists of a benzene ring substituted with two chlorine atoms at the 2- and 4-positions and a sulfonyl chloride group (-SO₂Cl) at the 1-position (Figure 1). This arrangement confers reactivity typical of aryl sulfonyl chlorides, including participation in nucleophilic substitution and Friedel-Crafts reactions.

Table 1: Key Identifiers and Physical Properties

| Property | Value | Source |

|---|---|---|

| CAS No. | 16271-33-3 | |

| Molecular Formula | C₆H₃Cl₃O₂S | |

| Molecular Weight | 245.50 g/mol | |

| Appearance | Crystalline solid or liquid | |

| Solubility | Soluble in organic solvents | |

| Stability | Moisture-sensitive |

Synthesis and Industrial Production

Conventional Synthetic Routes

The synthesis of 2,4-dichlorobenzenesulfonyl chloride parallels methods used for analogous compounds like 4-chlorobenzenesulfonyl chloride (CAS 98-60-2). A widely cited approach involves the chlorosulfonation of 1,3-dichlorobenzene with chlorosulfonic acid (HSO₃Cl) . The reaction proceeds via electrophilic aromatic substitution, where the sulfonyl chloride group is introduced at the para position relative to existing substituents.

Representative Reaction:

Industrial-scale production optimizes parameters such as temperature (typically 50–80°C), stoichiometric excess of chlorosulfonic acid, and inert solvents like dichloroethane to suppress byproducts such as bis(aryl) sulfones . Post-synthesis, the crude product is purified via crystallization from ether or toluene, yielding a purity >95% .

Reactivity and Functional Applications

Nucleophilic Substitution

The sulfonyl chloride group serves as a versatile leaving group, enabling the synthesis of sulfonamides, sulfonate esters, and sulfonic acids. For instance, reaction with amines produces sulfonamides, a class of compounds with antimicrobial and anticonvulsant properties:

Friedel-Crafts Sulfonylation

In the presence of Lewis acids like anhydrous FeCl₃, 2,4-dichlorobenzenesulfonyl chloride undergoes Friedel-Crafts reactions with aromatic substrates to form diaryl sulfones. These compounds are critical monomers for polysulfone resins, which exhibit exceptional thermal and chemical resistance .

Environmental Considerations

The compound’s hydrolysis in water generates hydrochloric acid and sulfonic acid derivatives, necessitating neutralization before disposal. Industrial facilities must adhere to EPA guidelines for wastewater treatment to prevent ecosystem acidification .

Industrial and Pharmaceutical Relevance

Polymer Manufacturing

2,4-Dichlorobenzenesulfonyl chloride is a precursor to 4,4'-dichlorodiphenyl sulfone, a monomer in high-performance thermoplastics like Udel® polysulfone. These materials are indispensable in aerospace and medical devices due to their glass transition temperatures exceeding 180°C .

Drug Intermediate Synthesis

Pharmaceutical applications include the synthesis of sulfa drugs and kinase inhibitors. For example, HY-W013409 (MedChemExpress) lists this compound as a building block for experimental therapeutics targeting inflammatory pathways .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume